molecular formula C21H28O3Si B8643702 5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID CAS No. 118715-27-8

5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID

Cat. No.: B8643702
CAS No.: 118715-27-8
M. Wt: 356.5 g/mol
InChI Key: XRGGRUWGKRJRLX-UHFFFAOYSA-N
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Description

5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID is a chemical compound with the molecular formula C21H28O3Si. It is a derivative of pentanoic acid where the hydroxyl group is protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID typically involves the protection of the hydroxyl group of pentanoic acid using tert-butyldiphenylsilyl chloride (TBDPSCl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The general reaction scheme is as follows:

    Starting Material: Pentanoic acid

    Reagent: tert-Butyldiphenylsilyl chloride (TBDPSCl)

    Base: Imidazole or pyridine

    Solvent: Anhydrous dichloromethane (DCM)

    Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

The reaction proceeds with the nucleophilic attack of the hydroxyl group on the silicon atom of TBDPSCl, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of the silyl ether group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step synthesis, allowing for selective reactions at other functional groups.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl (TBDMS) Ether: Another silyl ether used for protecting hydroxyl groups but with different steric and electronic properties.

    Trimethylsilyl (TMS) Ether: A less bulky silyl ether used for similar purposes but with lower stability.

    Triisopropylsilyl (TIPS) Ether: A bulkier silyl ether providing greater protection but requiring harsher conditions for deprotection.

Uniqueness

5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID is unique due to its balance of steric hindrance and stability. The tert-butyldiphenylsilyl group offers increased resistance to acidic and nucleophilic conditions compared to other silyl ethers, making it particularly useful in complex synthetic routes.

Properties

CAS No.

118715-27-8

Molecular Formula

C21H28O3Si

Molecular Weight

356.5 g/mol

IUPAC Name

5-[tert-butyl(diphenyl)silyl]oxypentanoic acid

InChI

InChI=1S/C21H28O3Si/c1-21(2,3)25(18-12-6-4-7-13-18,19-14-8-5-9-15-19)24-17-11-10-16-20(22)23/h4-9,12-15H,10-11,16-17H2,1-3H3,(H,22,23)

InChI Key

XRGGRUWGKRJRLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC(=O)O

Origin of Product

United States

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